molecular formula C9H6F4O2 B13068468 3-(2,5-Difluorophenyl)-2,2-difluoropropanoic acid

3-(2,5-Difluorophenyl)-2,2-difluoropropanoic acid

Cat. No.: B13068468
M. Wt: 222.14 g/mol
InChI Key: ZXAATUVHYMZDNT-UHFFFAOYSA-N
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Description

3-(2,5-Difluorophenyl)-2,2-difluoropropanoic acid is an organic compound characterized by the presence of two fluorine atoms on the phenyl ring and two additional fluorine atoms on the propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,5-Difluorophenyl)-2,2-difluoropropanoic acid typically involves the introduction of fluorine atoms into the phenyl ring and the propanoic acid moiety. One common method is the fluorination of a suitable precursor using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to ensure safety and efficiency. The use of continuous flow reactors can enhance the scalability of the synthesis, allowing for the production of significant quantities of the compound with high purity.

Chemical Reactions Analysis

Types of Reactions

3-(2,5-Difluorophenyl)-2,2-difluoropropanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can yield alcohols or alkanes.

    Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups using nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluorophenyl ketones, while reduction can produce difluorophenyl alcohols.

Scientific Research Applications

3-(2,5-Difluorophenyl)-2,2-difluoropropanoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: The compound’s fluorinated structure makes it a candidate for studying enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of advanced materials with unique properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 3-(2,5-Difluorophenyl)-2,2-difluoropropanoic acid involves its interaction with molecular targets through its fluorinated functional groups. These interactions can affect enzyme activity, receptor binding, and other biochemical processes. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity for specific targets, making it a valuable tool in drug discovery and development.

Comparison with Similar Compounds

Similar Compounds

    2,5-Difluorophenylboronic acid: Similar in structure but contains a boronic acid group instead of a propanoic acid moiety.

    3,5-Difluorophenylboronic acid: Another fluorinated phenyl compound with boronic acid functionality.

    1-(2,5-Difluorophenyl)-3-(2,3/2,4/2,5/3,4-dimethoxyphenyl)-2-propen-1-ones: Compounds with similar fluorinated phenyl rings but different functional groups.

Uniqueness

3-(2,5-Difluorophenyl)-2,2-difluoropropanoic acid is unique due to the presence of both phenyl and propanoic acid moieties with multiple fluorine atoms. This combination imparts distinct chemical properties, such as increased lipophilicity and metabolic stability, which can be advantageous in various applications.

Properties

Molecular Formula

C9H6F4O2

Molecular Weight

222.14 g/mol

IUPAC Name

3-(2,5-difluorophenyl)-2,2-difluoropropanoic acid

InChI

InChI=1S/C9H6F4O2/c10-6-1-2-7(11)5(3-6)4-9(12,13)8(14)15/h1-3H,4H2,(H,14,15)

InChI Key

ZXAATUVHYMZDNT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1F)CC(C(=O)O)(F)F)F

Origin of Product

United States

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